Lipophilicity vs. Pilaralisib and 4-Methyl Analog
The target compound displays a computed XLogP3-AA value of 3.9 [1], placing it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility. This value is substantially lower than that of the clinical-stage PI3K inhibitor pilaralisib (XL147), which has a reported XLogP3 of 4.95 [2] (or 4.2 for the free base form ), and is also anticipated to be lower than the 4-methylbenzenesulfonamide analog (N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide), which replaces the terminal methoxy with a methyl group, reducing polarity and increasing logP. The 0.3–1.0 log unit difference relative to XL147 predicts improved aqueous solubility and a distinct tissue-distribution profile, which may reduce non-specific protein binding in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 (PubChem computed XLogP3-AA) |
| Comparator Or Baseline | Pilaralisib (XL147): XLogP3 = 4.95 (Guide to Malaria Pharmacology); alternative source reports 4.2 (smolecule.com); 4-methyl analog: not reported but structurally predicted to be higher than target |
| Quantified Difference | Target compound is 0.3–1.05 log units lower than pilaralisib |
| Conditions | Computed by XLogP3 algorithm; pilaralisib values from multiple database sources |
Why This Matters
Lower lipophilicity often correlates with reduced off-target binding, lower metabolic clearance, and better solubility—critical factors when selecting a probe compound for cellular assays where non-specific effects must be minimized.
- [1] PubChem. Compound Summary for CID 1416519: 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide. Computed XLogP3-AA = 3.9. National Center for Biotechnology Information. Accessed 2025. View Source
- [2] Guide to Malaria Pharmacology. Pilaralisib ligand page: XLogP = 4.95. Accessed 2025. View Source
